molecular formula C21H26F3N5O B15122308 4-[2-Methyl-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine

4-[2-Methyl-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine

Cat. No.: B15122308
M. Wt: 421.5 g/mol
InChI Key: LOORTFBHPDSROV-UHFFFAOYSA-N
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Description

4-[2-Methyl-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a complex organic compound that features a trifluoromethyl group, a piperazine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-Methyl-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-[2-Methyl-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Industry: The compound’s unique properties make it useful in the development of new materials with specific characteristics, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-[2-Methyl-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the piperazine and pyrimidine rings can facilitate specific interactions with biological molecules . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-Methyl-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine is unique due to its combination of structural features, including the trifluoromethyl group, piperazine ring, and pyrimidine ring

Properties

Molecular Formula

C21H26F3N5O

Molecular Weight

421.5 g/mol

IUPAC Name

4-[2-methyl-6-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyrimidin-4-yl]morpholine

InChI

InChI=1S/C21H26F3N5O/c1-16-25-19(14-20(26-16)29-10-12-30-13-11-29)28-8-6-27(7-9-28)15-17-4-2-3-5-18(17)21(22,23)24/h2-5,14H,6-13,15H2,1H3

InChI Key

LOORTFBHPDSROV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)CC4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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